molecular formula C23H27NO3 B13374559 3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13374559
M. Wt: 365.5 g/mol
InChI Key: LQFPDAFACHDGMW-UHFFFAOYSA-N
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Description

3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and the introduction of substituents. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Substituents: The isobutyl and isopropyl groups can be introduced through alkylation reactions, while the hydroxy group can be added via hydroxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxy-3-isopropylphenyl)propane: Similar structure with hydroxy and isopropyl groups.

    3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Contains similar functional groups and aromatic rings.

Uniqueness

3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-hydroxy-1-(2-methylpropyl)-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C23H27NO3/c1-15(2)14-24-20-8-6-5-7-19(20)23(27,22(24)26)13-21(25)18-11-9-17(10-12-18)16(3)4/h5-12,15-16,27H,13-14H2,1-4H3

InChI Key

LQFPDAFACHDGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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